tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
Description
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate (CAS 1337881-13-6) is a heterocyclic compound featuring a 1H-indazole core substituted with a methoxy group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and organic synthesis . Key identifiers include:
- InChIKey: LEPRUPSSOLRUHM-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1
The methoxy group contributes to electronic modulation of the indazole ring, influencing reactivity and interactions in downstream applications.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 6-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-7-10(17-4)6-5-9(11)8-14-15/h5-8H,1-4H3 |
InChI Key |
LEPRUPSSOLRUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Studies have investigated its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has focused on its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites, inhibiting the function of specific proteins involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related indazole and indoline derivatives share functional group variations that impact physicochemical properties, stability, and applications. Below is a comparative analysis:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The methoxy group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to the hydroxy analog (LogP ~1.8) .
- Polar Surface Area (TPSA) : The hydroxy derivative (TPSA ~63 Ų) exhibits higher polarity than the methoxy analog (TPSA ~55 Ų), affecting solubility and membrane permeability .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). The methoxy group enhances oxidative stability relative to the hydroxy group .
Research Findings and Trends
- Crystallography : highlights the use of SHELX software for structural analysis of similar Boc-protected compounds, though the target compound’s crystal structure remains unreported .
- Safety Profiles : Per , tert-butyl derivatives generally exhibit low acute toxicity but require standard handling precautions (e.g., avoiding inhalation) .
- Similarity Scores : Computational analyses () rank tert-Butyl 3-iodo-1H-indazole-1-carboxylate as the closest analog (similarity score: 0.94), reflecting shared core and protective group .
Biological Activity
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by a fused benzene and pyrazole ring structure, with a methoxy group that enhances its reactivity and biological interactions. Research indicates that it may play a significant role in enzyme inhibition and receptor modulation, influencing various cellular processes.
- Molecular Formula : C12H15N3O3
- Molecular Weight : Approximately 247.27 g/mol
- Structure : The compound features a tert-butyl group and a methoxy group at the 6-position of the indazole ring, contributing to its unique chemical properties and biological activities.
Enzyme Inhibition
Research has shown that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied for its interactions with cytochrome P450 enzymes, particularly CYP1A2, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or reducing their efficacy .
Cellular Effects
The compound influences various cell signaling pathways, notably the MAPK/ERK pathway. This modulation can affect cell proliferation and differentiation, making it a candidate for further exploration in cancer therapeutics. Studies have indicated that it may alter gene expression profiles associated with these pathways .
Study on Enzymatic Activity
A study evaluating the inhibitory effects of this compound on specific enzymes demonstrated an IC50 value of approximately 69.1 nM against FGFR1, indicating potent enzymatic inhibition . This suggests its potential as a therapeutic agent in conditions where FGFR signaling is dysregulated.
Interaction with Receptors
In another study, the compound was assessed for its binding affinity to various receptors involved in cancer progression. The results indicated that it could effectively inhibit receptor activity, leading to reduced tumor cell viability in vitro .
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Cytochrome P450 Enzymes : By inhibiting these enzymes, the compound alters the metabolism of other drugs, which can have significant clinical implications.
- Modulation of Signaling Pathways : Its ability to influence pathways like MAPK/ERK contributes to its effects on cell growth and differentiation.
Comparative Analysis
To better understand the uniqueness of this compound within its class of compounds, a comparison with similar indazole derivatives is presented below:
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition (CYP1A2) | 69.1 |
| tert-Butyl 6-amino-1H-indazole-1-carboxylate | Structure | Antiproliferative effects | <4.0 |
| tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate | Structure | Various biological activities | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
